

# Sourcing Certified Reference Materials for Sofosbuvir Impurity M: A Comparative Guide

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## Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

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For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of potential sources for **Sofosbuvir impurity M** certified reference materials (CRMs). Due to the limited public availability of direct comparative performance data, this guide focuses on providing a framework for evaluating and selecting a suitable CRM, alongside a detailed experimental protocol for impurity analysis.

## Potential Suppliers of Sofosbuvir Impurity M CRM

Several chemical suppliers list **Sofosbuvir impurity M** in their product catalogs. While a direct comparison of their in-stock products is not publicly documented, the following companies are potential sources. Researchers are advised to contact these suppliers directly to obtain lot-specific Certificates of Analysis (CoA) for a detailed comparison.

- Sigma-Aldrich (Merck): A well-established supplier of reference materials, often providing comprehensive documentation with their products.[\[1\]](#)
- Doron Scientific: Lists **Sofosbuvir impurity M** and other related impurities.
- Cenmed: Offers **Sofosbuvir impurity M** for research use.[\[2\]](#)
- MedchemExpress: Lists **Sofosbuvir impurity M** among its wide range of biochemicals.[\[3\]](#)[\[4\]](#)

- Biosynth: Provides **Sofosbuvir impurity M** and highlights the importance of impurity standards in pharmaceutical quality control.[5]
- Daicel Pharma Standards: Offers a range of Sofosbuvir impurities and emphasizes the provision of a comprehensive Certificate of Analysis (CoA) with detailed characterization data.[6]

## Evaluating CRM Quality: The Importance of the Certificate of Analysis

A Certificate of Analysis is a critical document that provides detailed information about the characterization and purity of a specific batch of a reference standard. When comparing CRMs from different suppliers, researchers should request and scrutinize the CoA for the following information:

- Identity Confirmation: Methods used to confirm the chemical structure of the impurity (e.g., NMR, Mass Spectrometry, IR).
- Purity Assessment: The certified purity value and the analytical method used for its determination (e.g., HPLC, qNMR).
- Impurity Profile: Information on any detected impurities in the CRM itself.
- Water Content: Determined by methods such as Karl Fischer titration.
- Residual Solvents: Analysis of any remaining solvents from the synthesis process.
- Traceability: Information on the traceability of the standard to national or international standards.
- Homogeneity and Stability Data: Evidence that the CRM is uniform and stable over its shelf life.

## Comparative Data Summary

Direct, publicly available experimental data comparing the performance of **Sofosbuvir impurity M** CRMs from different suppliers is not available. The following table provides a

general comparison based on the information typically available from reputable CRM providers. Researchers must obtain specific CoAs to populate a detailed, lot-specific comparison.

Feature	Supplier A (Example)	Supplier B (Example)	Supplier C (Example)
Certified Purity	>98% (HPLC)	Request CoA	Request CoA
Identity Confirmation	<sup>1</sup> H NMR, <sup>13</sup> C NMR, MS	Request CoA	Request CoA
Water Content	<0.5% (Karl Fischer)	Request CoA	Request CoA
Residual Solvents	<0.1% (GC-HS)	Request CoA	Request CoA
Provided Documentation	Certificate of Analysis	Certificate of Analysis	Certificate of Analysis
Accreditation	ISO 9001	Varies	Varies

## Experimental Protocol: Analysis of Sofosbuvir and its Impurities by RP-HPLC

The following is a representative a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Sofosbuvir and its related impurities, based on established analytical procedures.

Objective: To separate and quantify Sofosbuvir and its impurities, including Impurity M, in a drug substance or product.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Data acquisition and processing software

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or other suitable buffer components
- Sofosbuvir and Impurity M Certified Reference Materials

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.1% Trifluoroacetic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	260 nm
Injection Volume	10 µL

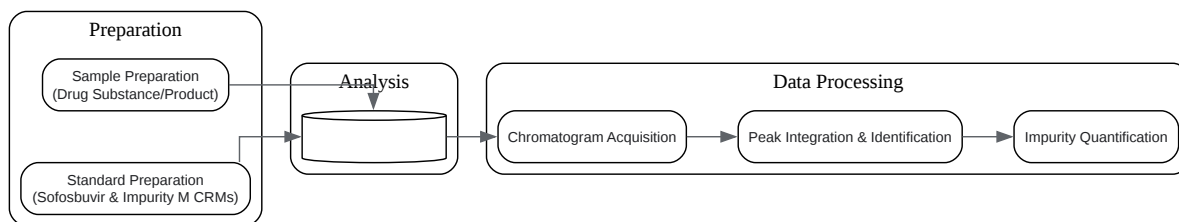
Procedure:

- Standard Preparation:

- Accurately weigh and dissolve an appropriate amount of the Sofosbuvir CRM and each available impurity CRM (including Impurity M) in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
- Sample Preparation:
  - Prepare the test sample by dissolving the drug substance or product in the diluent to achieve a target concentration of Sofosbuvir.
- Chromatographic Analysis:
  - Equilibrate the HPLC system with the initial mobile phase composition.
  - Inject the standard and sample solutions into the chromatograph.
  - Record the chromatograms and integrate the peak areas.
- Data Analysis:
  - Identify the peaks corresponding to Sofosbuvir and its impurities based on their retention times relative to the standards.
  - Calculate the amount of each impurity in the sample using the peak areas and the known concentration of the CRMs.

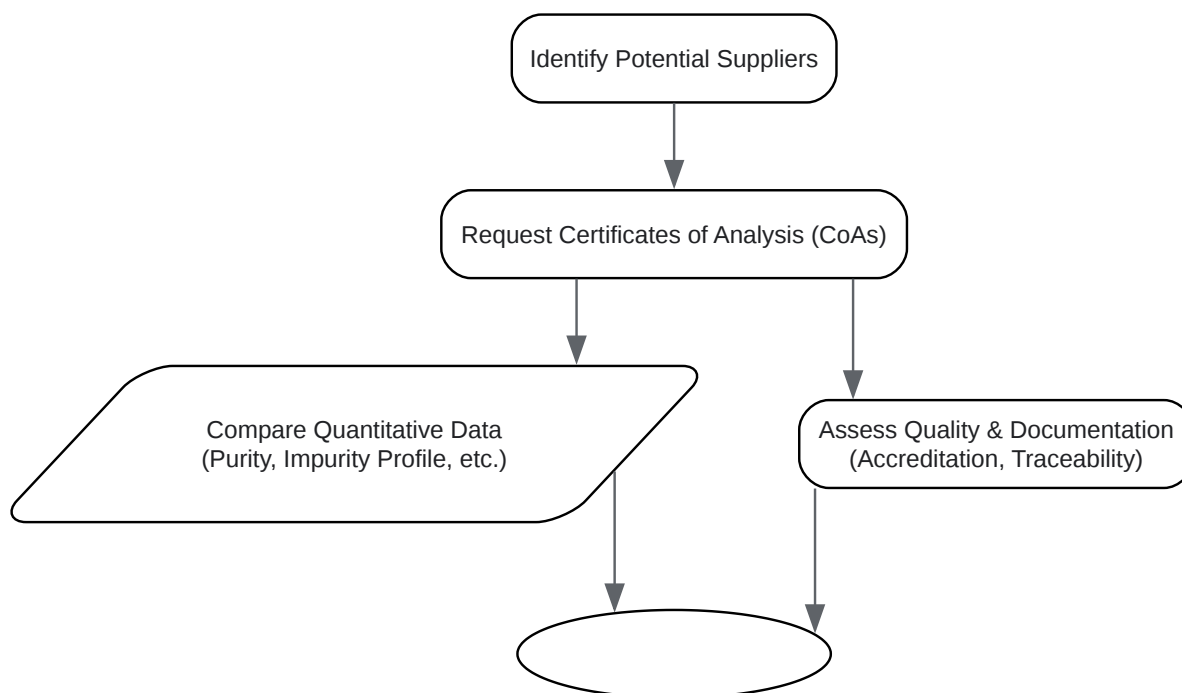
## Visualizing the Workflow

The following diagrams illustrate the key processes involved in CRM-based impurity analysis.



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Caption: Experimental workflow for Sofosbuvir impurity analysis.



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Caption: Logical steps for selecting a suitable CRM.

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